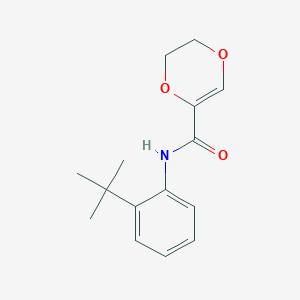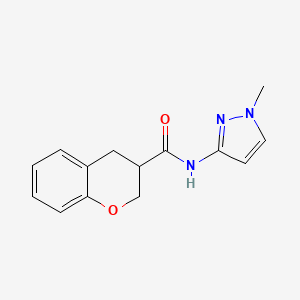![molecular formula C14H18ClNO4S B7462744 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid, also known as CBX-129801, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinedione derivatives and has been found to exhibit anti-diabetic, anti-inflammatory, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid acts as a PPARγ agonist, which leads to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid has been found to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid is its potential therapeutic applications in various diseases. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, one of the limitations of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could investigate the optimal dosing and administration of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid in vivo. Furthermore, the development of more soluble analogs of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid could improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid involves the reaction of 4-chlorothiophenol with 2-bromo-3-hydroxybutyric acid, followed by the reaction of the resulting product with 4-(chloromethyl)phenylacetic acid. The final product is obtained through the condensation of the intermediate with 2-aminoethanol.
Applications De Recherche Scientifique
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-9(17)13(14(19)20)16-12(18)3-2-8-21-11-6-4-10(15)5-7-11/h4-7,9,13,17H,2-3,8H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARKOWZRKVYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCCSC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)



![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)

